3-(4-Bromophenyl)oxetan-3-amine 3-(4-Bromophenyl)oxetan-3-amine
Brand Name: Vulcanchem
CAS No.: 1349972-68-4
VCID: VC2680059
InChI: InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
SMILES: C1C(CO1)(C2=CC=C(C=C2)Br)N
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

3-(4-Bromophenyl)oxetan-3-amine

CAS No.: 1349972-68-4

Cat. No.: VC2680059

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)oxetan-3-amine - 1349972-68-4

Specification

CAS No. 1349972-68-4
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 3-(4-bromophenyl)oxetan-3-amine
Standard InChI InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Standard InChI Key DGFXMSOTSYRUON-UHFFFAOYSA-N
SMILES C1C(CO1)(C2=CC=C(C=C2)Br)N
Canonical SMILES C1C(CO1)(C2=CC=C(C=C2)Br)N

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound 3-(4-Bromophenyl)oxetan-3-amine consists of three key structural elements: an oxetane ring (a four-membered cyclic ether containing one oxygen atom), a 4-bromophenyl group, and an amine functionality. The bromine atom at the para position of the phenyl ring and the amine group at the 3-position of the oxetane ring contribute to its unique chemical properties and reactivity patterns.

Basic Chemical Information

PropertyValue
CAS Registry Number1349972-68-4
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
IUPAC Name3-(4-bromophenyl)oxetan-3-amine
Standard InChIInChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Standard InChIKeyDGFXMSOTSYRUON-UHFFFAOYSA-N
SMILESC1C(CO1)(C2=CC=C(C=C2)Br)N

The compound has a calculated molecular weight of 228.09 g/mol and contains a sterically distinct arrangement due to the presence of the oxetane ring, which imposes specific conformational constraints on the molecule .

Synthesis Methods

General Synthesis Approaches

The synthesis of 3-(4-Bromophenyl)oxetan-3-amine typically involves multi-step reactions. One common approach includes the conversion of a precursor compound into the desired amine through reduction or other chemical transformations. For instance, a compound like n-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide can be converted into the amine form through specific chemical reactions.

Synthetic Methodology

Several synthetic strategies have been documented for creating oxetane-containing compounds. These often involve:

  • Nucleophilic addition to the carbonyl group

  • Ring closure of appropriately substituted precursors

  • Friedel-Crafts type reactions for creating oxetane-phenyl bonds

For example, in related oxetane synthesis, researchers have used approaches such as the nucleophilic addition to oxetan-3-one followed by appropriate functional group transformations to install the amine functionality .

Cross-coupling Reactions

The presence of the bromine atom in 3-(4-Bromophenyl)oxetan-3-amine makes it particularly useful for further transformations through various cross-coupling reactions. Studies have shown that compounds of this class can undergo:

  • Suzuki-Miyaura cross-coupling to form diaryl derivatives

  • Sonogashira cross-coupling to introduce alkyne groups

  • Buchwald-Hartwig cross-coupling to create amino derivatives

These reactions can be conducted under standard conditions using appropriate palladium catalysts, potentially expanding the diversity of structures derived from this compound.

Applications in Research

Role in Drug Discovery

3-(4-Bromophenyl)oxetan-3-amine serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery campaigns. The compound's structural features can contribute to:

  • Enhanced metabolic stability of drug candidates

  • Improved solubility profiles

  • Better binding affinity to biological targets

  • Reduced lipophilicity compared to other cyclic ethers

Research has demonstrated that oxetane-containing compounds can show up to a 10-fold increase in solubility compared to their non-oxetane counterparts, making them attractive building blocks in pharmaceutical chemistry .

Comparison with Similar Compounds

Structural Analogues

Several related compounds have been studied and compared with 3-(4-Bromophenyl)oxetan-3-amine, including its hydrochloride salt and derivatives with modified substituents on the phenyl ring.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
3-(4-Bromophenyl)oxetan-3-amine1349972-68-4C9H10BrNO228.09 g/molParent compound
3-(4-Bromophenyl)oxetan-3-amine hydrochloride1349718-53-1C9H11BrClNO264.55 g/molHydrochloride salt form
3-(4-Bromophenyl)oxetan-3-ol1093878-32-0C9H9BrO2229.07 g/molHydroxyl group instead of amine
3-(4-Bromophenyl)oxetane1402158-49-9C9H9BrO213.07 g/molNo amine group at position 3

This comparison highlights the versatility of the oxetane scaffold and how minor modifications can lead to diverse compounds with potentially different biological activities .

Physical and Chemical Properties

Stability and Reactivity

Hazard ClassificationDetails
Symbol (GHS)GHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

These safety classifications indicate potential irritant properties and the need for standard laboratory safety precautions when handling this compound .

Recent Research Findings

Oxetanes in Drug Discovery Campaigns

Recent studies have examined the role of oxetane-containing compounds in drug development. The oxetane ring has been identified as an emergent, underexplored motif that shows attractive properties such as low molecular weight and high polarity. Researchers have found that introducing an oxetane ring can improve pharmacokinetic properties of drug candidates .

Chemical Space Exploration

Research has focused on developing new derivatives bearing oxetane groups to extend accessible chemical space for the identification of potential kinase inhibitors. 3-(4-Bromophenyl)oxetan-3-amine and similar compounds have been used in these studies to create diverse compound libraries for screening against various biological targets .

Synthetic Methodologies

Recent advances in synthetic methodologies have enabled more efficient preparation of oxetane-containing compounds. These methods include optimized conditions for coupling reactions, such as the Buchwald-Hartwig reaction using catalyst systems composed of Pd(OAc)2, XPhos, and Cs2CO3 . These methodological improvements have made compounds like 3-(4-Bromophenyl)oxetan-3-amine more accessible for research purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator